molecular formula C21H28N4O4 B11144318 ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate

ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate

Cat. No.: B11144318
M. Wt: 400.5 g/mol
InChI Key: WGDCVSCECBWQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Starting Material: Hexanoyl derivative
  • Reagents: Ethyl piperazinecarboxylate, triethylamine
  • Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials

  • Step 1: Synthesis of 4-oxo-3(4H)-quinazolinone

    • Starting Material: Anthranilic acid
    • Reagents: Formic acid, acetic anhydride
    • Conditions: Reflux
  • Step 2: Formation of Hexanoyl Derivative

    • Starting Material: 4-oxo-3(4H)-quinazolinone
    • Reagents: Hexanoyl chloride, pyridine
    • Conditions: Room temperature

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate can be compared with other quinazolinone derivatives and related compounds:

    Ethyl 4-(4-oxo-3(4H)-quinazolinyl)butanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate: Contains an additional benzoyl group.

    Quinazoline and Quinazolinone Derivatives: A broad class of compounds with diverse biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 4-[6-(4-oxoquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4/c1-2-29-21(28)24-14-12-23(13-15-24)19(26)10-4-3-7-11-25-16-22-18-9-6-5-8-17(18)20(25)27/h5-6,8-9,16H,2-4,7,10-15H2,1H3

InChI Key

WGDCVSCECBWQJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.